![molecular formula C10H10BrNO2S B3420564 4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 195372-30-6](/img/structure/B3420564.png)
4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized, and its molecular structures were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the elemental analysis results of thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .科学的研究の応用
Synthesis and Application of Brominated Compounds
Brominated compounds play a crucial role in various fields of chemistry and materials science, including the synthesis of pharmaceuticals, agrochemicals, and organic electronics. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of brominated intermediates in drug synthesis (Qiu et al., 2009).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including thiophenes and their derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. A review on hydantoin derivatives, a non-aromatic five-membered heterocycle, demonstrates the scaffold's importance in drug discovery, underlining the relevance of researching compounds like "4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione" (Shaikh et al., 2023).
Environmental and Ecotoxicological Studies
Research on environmental pollution, ecotoxicology, and degradation by advanced oxidation processes of various organic compounds, including brominated phenols, is vital for understanding the environmental impact and potential risks associated with the use of brominated compounds (Qutob et al., 2022). These studies provide insights into the fate, transformation, and ecotoxicological effects of brominated organic chemicals in the environment.
Application in Organic Electronics
Brominated compounds are also significant in the field of organic electronics, where they serve as building blocks for organic semiconductors, dyes, and light-emitting diode (OLED) materials. For example, research on BODIPY-based materials for OLED applications illustrates the potential of brominated organic compounds in developing advanced optoelectronic devices (Squeo & Pasini, 2020).
Safety And Hazards
将来の方向性
The future directions for the research on similar compounds include the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Additionally, triarylamine-based dyes, which can be synthesized from similar compounds, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs), indicating a promising direction for future research .
特性
IUPAC Name |
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJQUUWJBEZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185921 | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
CAS RN |
195372-30-6 | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195372-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



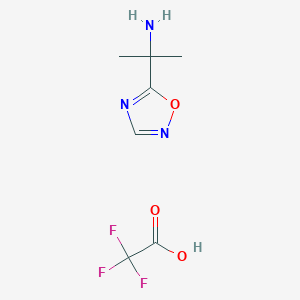
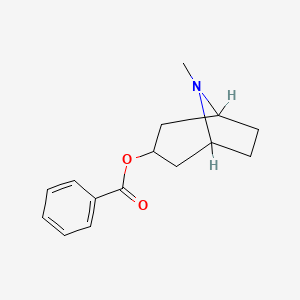
![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)
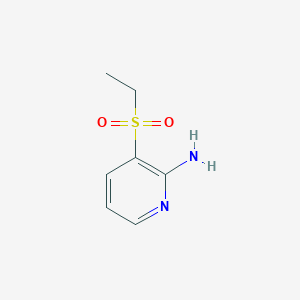
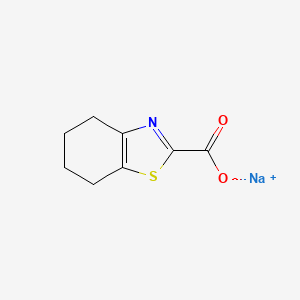
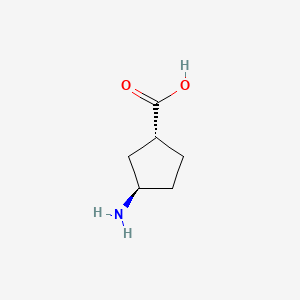

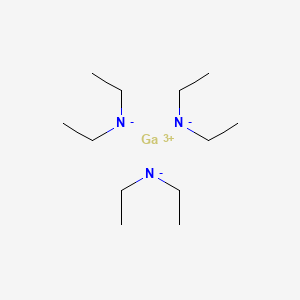
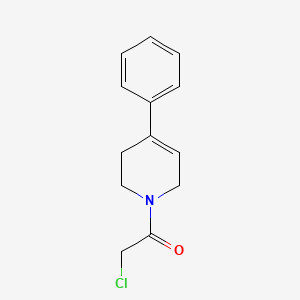
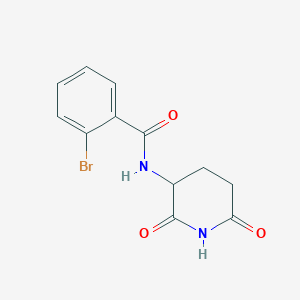
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)

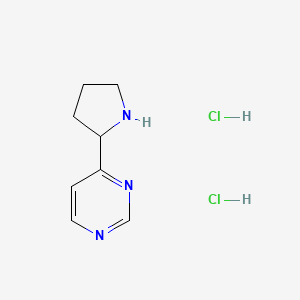
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)